N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide
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Overview
Description
N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties
Uniqueness
N-phenyl-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c31-22(24-18-7-2-1-3-8-18)29-13-5-12-28(14-15-29)20-10-9-19-25-26-21(30(19)27-20)17-6-4-11-23-16-17/h1-4,6-11,16H,5,12-15H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVYJSMGRIIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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